molecular formula C10H8ClNS B1642391 2-Chloro-4-(4-methylphenyl)-1,3-thiazole CAS No. 3884-32-0

2-Chloro-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B1642391
CAS No.: 3884-32-0
M. Wt: 209.7 g/mol
InChI Key: ILSSCCSGGFYZNM-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H8ClNS and its molecular weight is 209.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

2-Chloro-4-(4-methylphenyl)-1,3-thiazole derivatives have been explored for their potential antimicrobial and antifungal properties. For instance, a study revealed the synthesis of novel 2-(2-hydrazinyl)thiazole derivatives, including 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole, which exhibited potent antifungal activity against Candida spp. and showed promise as chemotherapeutic agents (Yurttaş, Çavușoğlu, & Cantürk, 2020). Furthermore, compounds like 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides have been synthesized, showing antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticancer Activity

There is significant interest in exploring thiazole derivatives for anticancer properties. A study involving the synthesis and evaluation of novel thiazole derivatives revealed that these compounds have potential as anticancer agents. Specifically, certain derivatives, such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide, exhibited notable anticancer activity against specific cell lines like Hepatocellular carcinoma (HepG-2) (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Cardiovascular Research

Some thiazole derivatives have been studied for their cardioprotective activity. For example, 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles were synthesized and evaluated for their effect on the cardiovascular system, particularly on the thoracic aorta of rats. Certain compounds within this class were found to have a moderate to high cardioprotective effect, suggesting potential applications in cardiovascular disease treatment (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).

HIV Research

Thiazole derivatives have also been investigated for their potential application in HIV treatment. A study focusing on isatin thiazoline hybrids demonstrated these compounds' dual inhibitory effects on HIV-1 reverse transcriptase. This suggests that certain thiazole derivatives might play a role in the development of new therapies for HIV (Meleddu, Distinto, Corona, Tramontano, Bianco, Melis, Cottiglia, Maccioni, 2016).

Properties

IUPAC Name

2-chloro-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSSCCSGGFYZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293241
Record name 2-Chloro-4-(4-methylphenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3884-32-0
Record name 2-Chloro-4-(4-methylphenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3884-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(4-methylphenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(4-methylphenyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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